

Nardoguaianone J: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Nardoguaianone J

Cat. No.: B1231480

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nardoguaianone J is a sesquiterpenoid belonging to the guaiane class of natural products. It has been isolated from the roots of *Nardostachys chinensis*, a plant used in traditional medicine.^[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Nardoguaianone J**, with a focus on its potential as a modulator of the serotonin transporter (SERT). Due to the limited availability of specific experimental data for **Nardoguaianone J** in publicly accessible literature, this guide also incorporates information on its epimer, Nardoguaianone K, and a related compound, Nardoguaianone L, to provide a broader context for its class of compounds.

Physical and Chemical Properties

Nardoguaianone J is structurally defined as 10-epi-Nardoguaianone K.^{[1][2]} While detailed experimental data for **Nardoguaianone J** is not readily available in the searched literature, the fundamental properties can be inferred from its molecular formula and the data available for its epimer.

Table 1: Physical Properties of Nardoguaianone J

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₂	Inferred from Nardoguaianone K
Molecular Weight	234.33 g/mol	Inferred from Nardoguaianone K
Melting Point	Not available in search results	-
Boiling Point	Not available in search results	-
Optical Rotation	Not available in search results	-
Solubility	Not available in search results	-

Table 2: Chemical Identifiers for Nardoguaianone J

Identifier	Value
IUPAC Name	(3R,8S)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one (as 10-epi-Nardoguaianone K)
CAS Number	443128-64-1
Synonyms	10-epi-Nardoguaianone K

Table 3: Spectroscopic Data for Nardoguaianone J

Technique	Data	Source
¹ H NMR	Specific spectral data not available in search results.	-
¹³ C NMR	Specific spectral data not available in search results.	-
Mass Spectrometry	Specific spectral data not available in search results.	-
Infrared Spectroscopy	Specific spectral data not available in search results.	-

Note: The detailed experimental values for the physical and spectroscopic properties of **Nardoguaianone J** are expected to be found in the primary literature citation: Tanitsu MA, et al. Phytochemistry. 2002 Apr;59(8):845-9.

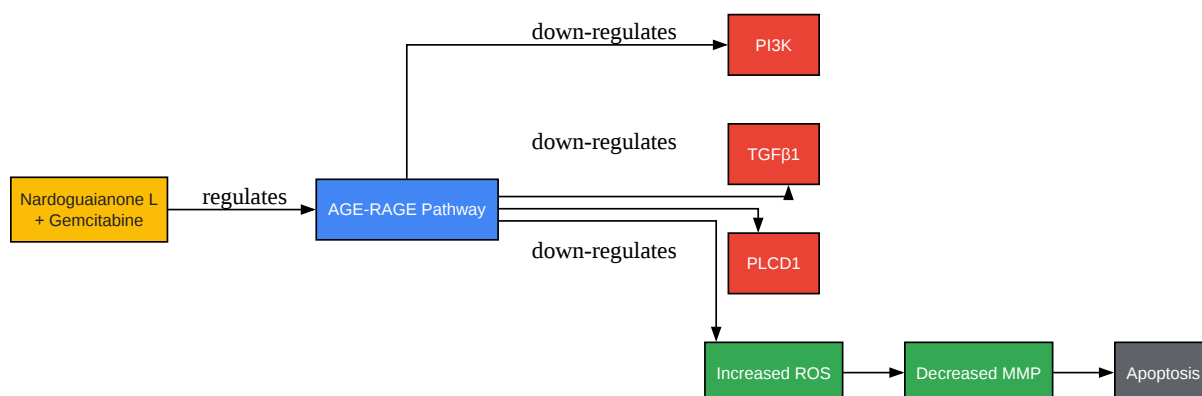
Biological Activity and Mechanism of Action

The primary biological activity reported for **Nardoguaianone J** is its ability to enhance the activity of the serotonin transporter (SERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[3] Modulation of SERT activity is a key mechanism for many antidepressant medications. **Nardoguaianone J** has been shown to enhance SERT activity in the concentration range of 0.1-10 μ M.[1]

The precise intracellular signaling pathway through which **Nardoguaianone J** exerts its effect on SERT has not been elucidated in the available literature. However, studies on related compounds and the general modulation of SERT provide insights into potential mechanisms. For instance, the related compound Nardoguaianone L has been shown to modulate the AGE-RAGE and MET/PTEN/TGF- β signaling pathways in the context of anti-tumor activity.[4][5] General SERT activity can be modulated by various signaling pathways, including those involving protein kinase B (Akt) and calcium/calmodulin-dependent protein kinase II (CaMKII). [6]

Signaling Pathway of a Related Compound: Nardoguaianone L

While the direct signaling pathway for **Nardoguaianone J** is unknown, the pathway for the related compound Nardoguaianone L in pancreatic cancer cells has been investigated. Nardoguaianone L, in combination with gemcitabine, was found to regulate the AGE-RAGE signaling pathway, leading to increased reactive oxygen species (ROS), decreased mitochondrial membrane potential (MMP), and ultimately apoptosis.[7]



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Caption: Nardoguaianone L signaling in SW1990 cells.

Experimental Protocols

Isolation of Nardoguaianone J

A general procedure for the isolation of guaiane-type sesquiterpenoids from *Nardostachys chinensis* roots, as would have been employed for **Nardoguaianone J**, is as follows:

- **Extraction:** The dried and powdered roots of *Nardostachys chinensis* are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.
- **Solvent Partitioning:** The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done between a polar solvent (e.g., aqueous methanol) and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar constituents. The aqueous phase is then further extracted with a solvent of intermediate polarity, such as ethyl acetate or chloroform.
- **Chromatography:** The resulting extract is subjected to a series of chromatographic separations.

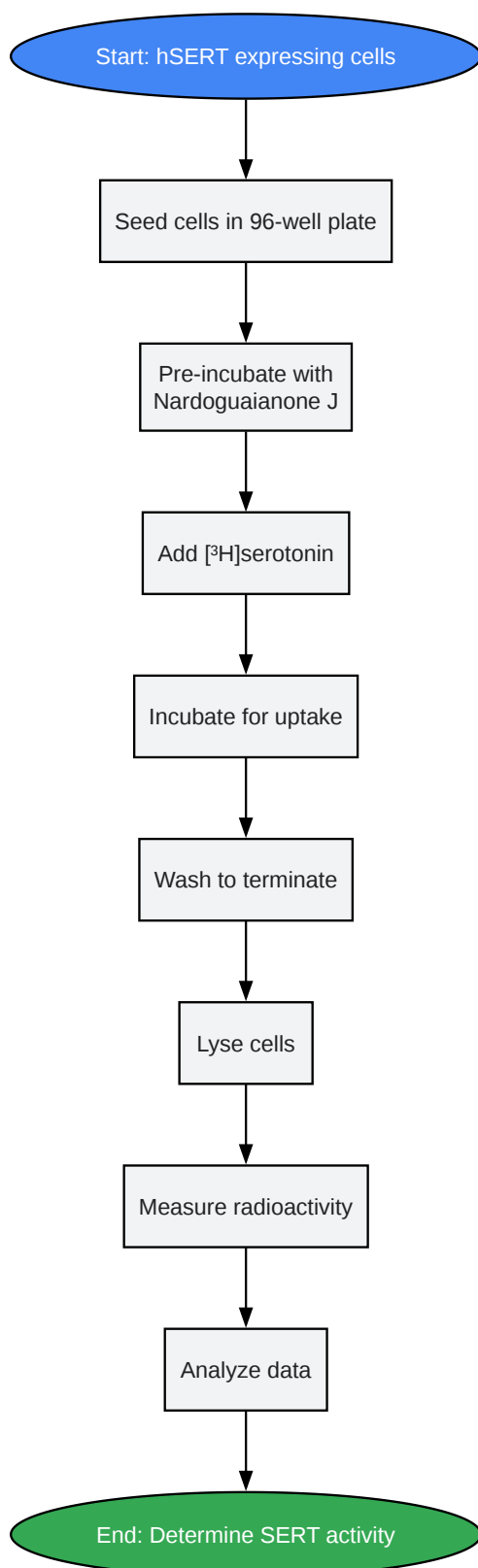
- Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
- Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol-water or acetonitrile-water.
- Structure Elucidation: The pure compounds are identified and their structures elucidated using spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and comparison with literature data.

Serotonin Transporter (SERT) Activity Assay (Representative Protocol)

The following is a representative protocol for a cell-based SERT activity assay using a radiolabeled substrate, which can be adapted to evaluate the effect of **Nardoguaianone J**.^[8]
^[9]

- Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Preparation:
 - Cells are seeded into 96-well plates and allowed to adhere overnight to form a confluent monolayer.
 - On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
 - The cells are then pre-incubated with KRH buffer containing various concentrations of **Nardoguaianone J** (or vehicle control) for a specified time (e.g., 20-30 minutes) at 37°C.
- Uptake Assay:

- The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [³H]serotonin (e.g., 65 nM).
- The plates are incubated for a short period (e.g., 15 minutes) at 37°C to allow for serotonin uptake.
- Non-specific uptake is determined in the presence of a known SERT inhibitor, such as fluoxetine (e.g., 1 μM).
- Termination and Measurement:
 - The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]serotonin.
 - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis:
 - The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
 - The effect of **Nardoguaianone J** is expressed as a percentage of the control (vehicle-treated) uptake.
 - Dose-response curves can be generated to determine the EC₅₀ (half-maximal effective concentration) for SERT enhancement.



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Caption: Workflow for a SERT activity assay.

Conclusion

Nardoguaianone J is a guaiane-type sesquiterpenoid with demonstrated activity as an enhancer of the serotonin transporter. While a comprehensive profile of its physical and chemical properties requires access to primary literature, its known biological activity suggests potential for further investigation in the context of neurological and psychiatric research. The experimental protocols and signaling pathway information provided herein serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of **Nardoguaianone J** and related compounds. Further studies are warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action on SERT, and evaluate its efficacy and safety in preclinical models.

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